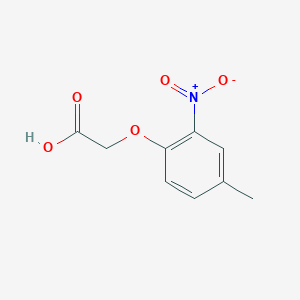

(4-Methyl-2-nitrophenoxy)acetic acid

Descripción general

Descripción

(4-Methyl-2-nitrophenoxy)acetic acid is a chemical compound that is not directly discussed in the provided papers. However, related compounds and their reactions are mentioned, which can provide insights into the behavior and characteristics of similar compounds. For instance, the electrochemical reduction of o-nitrophenylthioacetic derivatives is studied, which could offer parallels to the electrochemical properties of (4-Methyl-2-nitrophenoxy)acetic acid . Additionally, the chlorination of 4-chloro-2-methyl-6-nitrophenol is explored, which shares a similar nitro and methyl substitution pattern on the aromatic ring .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with various starting materials. For example, 2-(2-nitrophenoxy)acetic acid is synthesized from 2-nitrophenol and methyl 2-chloroacetate, using potassium carbonate as a catalyst . This method could potentially be adapted for the synthesis of (4-Methyl-2-nitrophenoxy)acetic acid by modifying the starting materials to include a methyl group on the aromatic ring. The synthesis of (2-Methyl-3-Nitrophenyl)acetic acid from 2-methyl-3-nitrobenzaldehyde through ring closure and oxidation is another relevant process that could inform the synthesis of (4-Methyl-2-nitrophenoxy)acetic acid .

Molecular Structure Analysis

The molecular structure of compounds similar to (4-Methyl-2-nitrophenoxy)acetic acid has been determined using various analytical techniques. For instance, the structure of a chlorinated nitrophenol derivative was elucidated using X-ray crystal structure analysis . Similarly, a novel aggregation of (4-nitrophenoxy)acetic acid hydrazide and its dioxomolybdenum(VI) complex was characterized by single-crystal X-ray diffraction . These studies suggest that advanced analytical methods such as X-ray diffraction could be employed to determine the molecular structure of (4-Methyl-2-nitrophenoxy)acetic acid.

Chemical Reactions Analysis

The chemical reactions of related compounds provide insights into the reactivity of (4-Methyl-2-nitrophenoxy)acetic acid. The electrochemical reduction of o-nitrophenylthioacetic derivatives leads to the formation of 4-hydroxy-2H-1,4-benzothiazin-3(4H)-one, indicating that nitro groups in these compounds are amenable to reduction reactions . The chlorination of 4-chloro-2-methyl-6-nitrophenol results in the formation of acyclic carboxylic acids, demonstrating the susceptibility of these compounds to halogenation .

Physical and Chemical Properties Analysis

While the physical and chemical properties of (4-Methyl-2-nitrophenoxy)acetic acid are not directly reported in the provided papers, the properties of structurally similar compounds can be inferred. For example, the solubility, reactivity, and stability of the compound could be similar to those of 2-(2-nitrophenoxy)acetic acid, which is synthesized under mild conditions, suggesting that (4-Methyl-2-nitrophenoxy)acetic acid may also be stable under similar conditions . The physical state, melting point, and boiling point can be estimated based on the known properties of related aromatic acetic acids.

Aplicaciones Científicas De Investigación

Novel Aggregations and Complexes

(Xiao-qiang He, 2013) investigated a novel aggregation of (4-nitrophenoxy)acetic acid [1-(2-hydroxyphenyl)methylidene]hydrazide and its dioxomolybdenum(VI) complex. This compound was characterized using elemental analysis and single-crystal X-ray diffraction, revealing an octahedral coordination around the Mo atom in the complex molecule.

Synthesis Improvements

Improvements in the synthesis of 2-(2-nitrophenoxy)Acetic Acid were explored by (H. Dian, 2012). They developed a method using 2-nitrophenol and methyl 2-chloroacetate, offering advantages like convenient operation and mild reaction conditions.

Electrophilic Aromatic Substitution Studies

Studies on electrophilic aromatic substitution were conducted by (H. Gibbs, R. B. Moodie, & K. Schofield, 1978). They investigated the solvolyses of various nitrocyclohexadienyl acetates in aqueous sulfuric acid, revealing insights into the nitration of methylbenzenes.

Electrochemical Sensing Platforms

(Afzal Shah et al., 2017) developed an electrochemical sensing platform based on gold-copper alloy nanoparticles for detecting nitro aromatic toxins, including compounds like 2-methyl-3-nitrophenyl acetic acid.

Spectrophotometric Photoaffinity Labeling

Chromogenic diazirine derivatives of [[2-Nitro-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]]phenoxy]acetic acid were synthesized for photoaffinity labeling, as studied by (Y. Hatanaka et al., 1989). This approach allowed for simple spectrophotometric detection without the need for radioactive techniques.

Pesticide Waste Remediation

(J. Pignatello & Yunfu. Sun, 1995) explored the photoassisted Fenton reaction for decomposing pesticides in water, including methyl parathion which contains a nitrophenol group.

Molecular Imprinted Polymer Nanoparticles

(F. Omidi et al., 2014) utilized molecular imprinted polymer nanoparticles for the selective trace determination of 4-chloro-2-methylphenoxy acetic acid in complex matrices, highlighting its application in environmental and biological sample analysis.

Mecanismo De Acción

Target of Action

This compound may interact with various biological molecules due to its structural features, such as the nitro group and the acetic acid moiety .

Mode of Action

Based on its structure, it can be speculated that the nitro group might undergo reduction reactions, and the acetic acid moiety could participate in various biochemical reactions .

Biochemical Pathways

Compounds with similar structures have been shown to interfere with various metabolic pathways .

Pharmacokinetics

The presence of the acetic acid moiety might influence its absorption and distribution, and the nitro group could affect its metabolism .

Result of Action

Similar compounds have been shown to induce oxidative stress and other cellular responses .

Action Environment

Environmental factors such as pH, temperature, and presence of other chemicals could potentially influence the action, efficacy, and stability of (4-Methyl-2-nitrophenoxy)acetic acid .

Propiedades

IUPAC Name |

2-(4-methyl-2-nitrophenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-6-2-3-8(15-5-9(11)12)7(4-6)10(13)14/h2-4H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGKCXXVJHRDRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

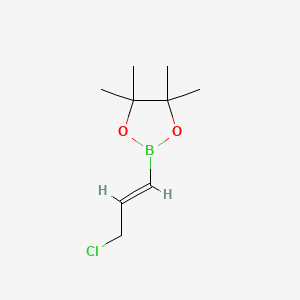

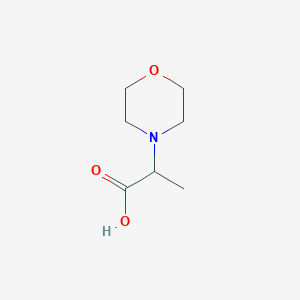

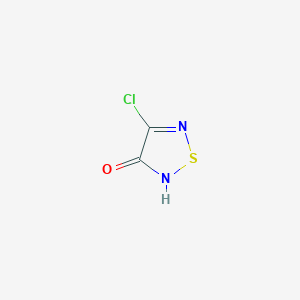

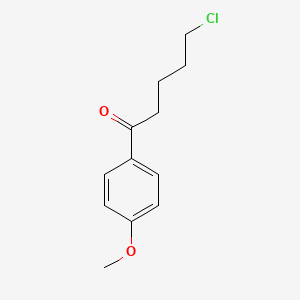

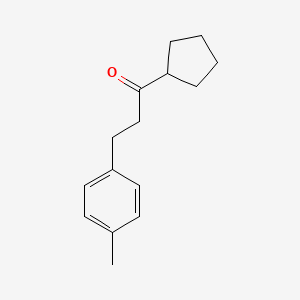

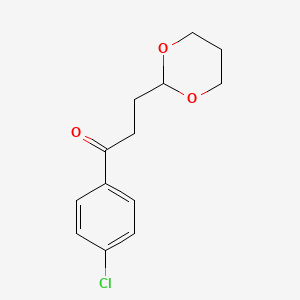

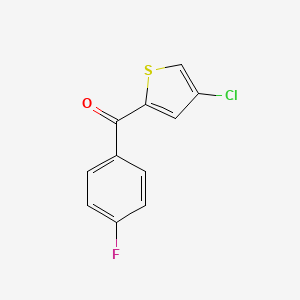

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B3022104.png)